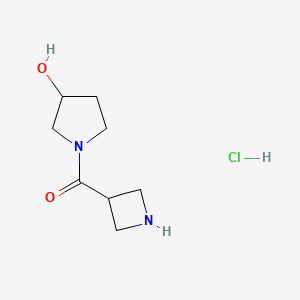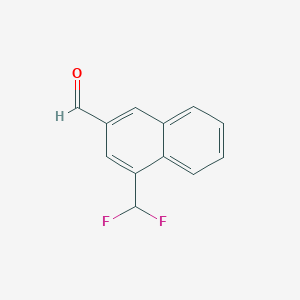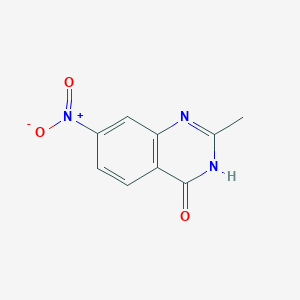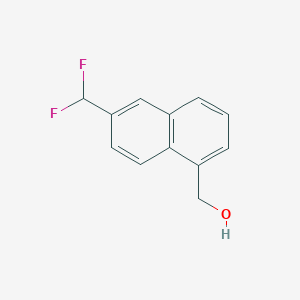
3-Chloro-3-(4-chlorophenoxy)-3H-diazirene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-3-(4-chlorophenoxy)-3H-diazirine is a diazirine compound characterized by the presence of a chloro group and a chlorophenoxy group attached to the diazirine ring. Diazirines are known for their utility in photoaffinity labeling, a technique used to study molecular interactions by forming covalent bonds with target molecules upon exposure to ultraviolet light.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-3-(4-chlorophenoxy)-3H-diazirine typically involves the reaction of 4-chlorophenol with chloroform in the presence of a base to form 4-chlorophenoxy chloroformate. This intermediate is then reacted with hydrazine to form the diazirine ring. The reaction conditions often require low temperatures and inert atmosphere to prevent decomposition of the diazirine ring.
Industrial Production Methods: Industrial production of 3-Chloro-3-(4-chlorophenoxy)-3H-diazirine follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Substitution Reactions: The chloro group in 3-Chloro-3-(4-chlorophenoxy)-3H-diazirine can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Photochemical Reactions: Upon exposure to ultraviolet light, the diazirine ring undergoes photolysis, generating a highly reactive carbene intermediate that can insert into C-H, N-H, and O-H bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Photolysis: Ultraviolet light sources are used to induce photolysis, often in the presence of a suitable solvent like methanol or acetonitrile.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include amines, ethers, and thioethers.
Photolysis Products: The primary product is a carbene intermediate, which can further react to form various insertion products.
Applications De Recherche Scientifique
3-Chloro-3-(4-chlorophenoxy)-3H-diazirine is widely used in scientific research due to its ability to form covalent bonds with target molecules upon exposure to ultraviolet light. This property makes it valuable in:
Chemistry: Used in the study of reaction mechanisms and the identification of transient intermediates.
Biology: Employed in photoaffinity labeling to study protein-ligand interactions, enzyme active sites, and receptor binding sites.
Medicine: Utilized in drug discovery to identify binding sites of potential drug candidates.
Industry: Applied in the development of new materials and the study of polymerization processes.
Mécanisme D'action
The mechanism of action of 3-Chloro-3-(4-chlorophenoxy)-3H-diazirine involves the generation of a carbene intermediate upon exposure to ultraviolet light. This highly reactive species can insert into various chemical bonds, forming covalent linkages with target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule.
Comparaison Avec Des Composés Similaires
3-(4-Chlorophenyl)-3H-diazirine: Similar structure but lacks the chloro group on the phenoxy ring.
3-(4-Methoxyphenyl)-3H-diazirine: Contains a methoxy group instead of a chloro group on the phenoxy ring.
3-(4-Bromophenyl)-3H-diazirine: Contains a bromo group instead of a chloro group on the phenoxy ring.
Uniqueness: 3-Chloro-3-(4-chlorophenoxy)-3H-diazirine is unique due to the presence of both chloro and chlorophenoxy groups, which can influence its reactivity and the types of interactions it can form. This dual functionality makes it particularly versatile for various applications in scientific research.
Propriétés
Numéro CAS |
651306-47-7 |
|---|---|
Formule moléculaire |
C7H4Cl2N2O |
Poids moléculaire |
203.02 g/mol |
Nom IUPAC |
3-chloro-3-(4-chlorophenoxy)diazirine |
InChI |
InChI=1S/C7H4Cl2N2O/c8-5-1-3-6(4-2-5)12-7(9)10-11-7/h1-4H |
Clé InChI |
IJJNEHCBDANZHW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OC2(N=N2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,4-dichloro-7,8-dihydro-6H-pyrano[3,2-d]pyrimidine](/img/structure/B11894656.png)





![Spiro[cyclopropane-1,9'-fluoren]-2'-amine](/img/structure/B11894679.png)




